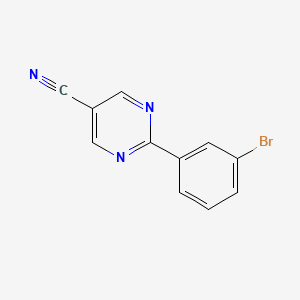

2-(3-Bromophenyl)pyrimidine-5-carbonitrile

Beschreibung

Significance of the Pyrimidine-5-carbonitrile Scaffold in Contemporary Chemical Research

The pyrimidine (B1678525) ring is a foundational six-membered heterocyclic motif containing two nitrogen atoms at positions 1 and 3. gsconlinepress.comresearchgate.net Its prominence in chemistry and biology is underscored by its presence in the essential nucleobases of nucleic acids—cytosine, thymine, and uracil—which form the basis of DNA and RNA. ekb.egresearchgate.net This natural prevalence has established the pyrimidine scaffold as a "privileged structure" in medicinal chemistry, inspiring the development of numerous therapeutic agents. researchgate.net

Within this important class, the pyrimidine-5-carbonitrile scaffold is distinguished by the addition of a nitrile (-C≡N) group at the 5-position. This feature significantly enhances the molecule's chemical and biological profile. Derivatives of pyrimidine-5-carbonitrile have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. researchgate.netekb.eg In the field of oncology, these compounds are actively investigated as inhibitors of critical cellular signaling pathways. Research has highlighted their potential as potent inhibitors of enzymes such as epidermal growth factor receptor (EGFR) tyrosine kinase and cyclooxygenase-2 (COX-2), both of which are key targets in cancer therapy. gsconlinepress.comnih.govnih.gov The synthetic accessibility of the pyrimidine-5-carbonitrile core allows for extensive structural modifications, making it a versatile platform for the design and discovery of new drugs. growingscience.com

Overview of Heterocyclic Compound Synthesis and Reactivity Paradigms

Heterocyclic compounds are cyclic molecules containing at least one atom other than carbon within their ring structure, with nitrogen, oxygen, and sulfur being the most common heteroatoms. numberanalytics.comopenaccessjournals.comwikipedia.org This class of compounds is the largest and most varied in organic chemistry and is integral to the development of pharmaceuticals, agrochemicals, and advanced materials. ijirct.orgopenmedicinalchemistryjournal.com

The synthesis of heterocyclic rings is a central theme in organic chemistry, with strategies often involving ring-closure (cyclization) reactions of linear precursors. numberanalytics.com For pyrimidines, one of the most effective and widely used methods is the condensation of a three-carbon bifunctional component with a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine. bu.edu.eg Specifically for pyrimidine-5-carbonitriles, multi-component reactions (MCRs) are particularly efficient. The Biginelli reaction and similar one-pot syntheses can construct the core structure by reacting an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and an amidine derivative. growingscience.comresearchgate.netias.ac.in

The reactivity of heterocyclic compounds is governed by factors such as ring size, the nature of the heteroatom, and the degree of aromaticity. numberanalytics.com The presence of heteroatoms alters the electron distribution within the ring, creating regions of high or low electron density that dictate the molecule's interaction with electrophiles and nucleophiles. numberanalytics.com Aromatic heterocycles, like pyrimidine, possess enhanced stability and tend to undergo substitution reactions, where a hydrogen atom on the ring is replaced, rather than addition reactions that would disrupt the aromatic system. msu.edubritannica.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN3/c12-10-3-1-2-9(4-10)11-14-6-8(5-13)7-15-11/h1-4,6-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWBHSKFYYEUSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC=C(C=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857300 | |

| Record name | 2-(3-Bromophenyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086393-80-7 | |

| Record name | 5-Pyrimidinecarbonitrile, 2-(3-bromophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086393-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations into Pyrimidine 5 Carbonitrile Formation

Elucidation of Reaction Pathways and Intermediates in Pyrimidine (B1678525) Ring Assembly

The construction of the pyrimidine ring can be achieved through various strategies, each proceeding through distinct pathways and involving specific reactive intermediates. These methods are broadly categorized into annulation and cycloaddition reactions, often catalyzed by metals or acids.

Stepwise annulation and cycloaddition reactions are powerful strategies for constructing the pyrimidine ring from simpler acyclic precursors. These methods involve the sequential or concerted formation of new carbon-carbon and carbon-nitrogen bonds to build the heterocyclic system.

[3+3] Annulation: This strategy involves the reaction of a three-atom component with another three-atom component to form the six-membered pyrimidine ring. A common example is the Lewis-acid-promoted reaction between 1,3-dicarbonyl surrogates, such as 3-ethoxycyclobutanones, and amidines. mdpi.comresearchgate.net This approach allows for the synthesis of diversely substituted pyrimidines in good to high yields. mdpi.comresearchgate.net Another [3+3] strategy utilizes the reaction of propargyl alcohols with amidines, catalyzed by Cu(II) triflate. The proposed mechanism involves the initial formation of a propargyl cation, which then reacts with the amidine to complete the pyrimidine skeleton, followed by aromatization. mdpi.com

[4+2] Cycloaddition: Also known as the Diels-Alder reaction, this approach involves the combination of a four-atom diene system with a two-atom dienophile. In the context of pyrimidine synthesis, inverse electron demand Diels-Alder (IEDDA) reactions of electron-deficient 1,3,5-triazines with aldehydes or ketones, catalyzed by trifluoroacetic acid (TFA), can yield highly functionalized pyrimidines. organic-chemistry.org The reaction proceeds through a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions. organic-chemistry.org

Multi-component Cycloadditions: Various other cycloaddition strategies exist, such as [3+2+1] and [2+2+2] cycloadditions, which bring together multiple components in a single pot to form the pyrimidine ring. mdpi.com For instance, a ruthenium-catalyzed [3+2+1] annulation of amidines, ketones, and N,N-dimethylaminoethanol has been reported for synthesizing 2-(N-alkylamino)pyrimidines. mdpi.com

| Mechanism Type | Reactant Components | Key Features | Example Catalyst/Promoter |

|---|---|---|---|

| [3+3] Annulation | 1,3-Dicarbonyl surrogate + Amidine | Forms two new bonds between two three-atom fragments. | Lewis Acids (e.g., ZnCl2), Cu(II) triflate mdpi.comorganic-chemistry.org |

| [4+2] Cycloaddition (IEDDA) | 1,3,5-Triazine (B166579) + Aldehyde/Ketone | Inverse electron demand hetero-Diels-Alder followed by retro-Diels-Alder. | Trifluoroacetic Acid (TFA) organic-chemistry.org |

| [3+2+1] Cycloaddition | Amidine + Ketone + C1 source (e.g., N,N-dimethylaminoethanol) | Three-component reaction forming the pyrimidine ring. | Ruthenium complexes mdpi.com |

The formation of the pyrimidine ring often proceeds through highly reactive, transient intermediates that are not isolated. The identification and understanding of these species are critical to elucidating the reaction mechanism.

Enamidines: These intermediates are crucial in [5+1] annulation strategies for pyrimidine synthesis. Enamidines, which contain both an enamine and an amidine functionality, can be prepared from functionalized silanes, organolithium compounds, and two nitrile molecules. They then react with a one-atom component, such as N,N-dimethylformamide dialkyl acetals, under catalyst-free conditions to yield tri- and tetrasubstituted pyrimidines. mdpi.com

Azazirconacyclopentadienes: In certain metal-mediated syntheses, organometallic intermediates play a pivotal role. For example, the zirconium-mediated synthesis of polysubstituted pyrimidines from alkynes and two molecules of nitriles is proposed to proceed through an azazirconacyclopentadiene intermediate. mdpi.com Mechanistic studies suggest that the selectivity for pyrimidine formation arises from the preferential formation of this intermediate, which then reacts preferentially with nitriles over alkynes to complete the ring. mdpi.com

Transition-metal catalysis offers efficient and versatile routes to pyrimidine derivatives. Understanding the catalytic cycle is essential for optimizing these transformations. The specific steps can vary significantly depending on the metal, ligands, and reactants involved.

A general catalytic cycle for a metal-catalyzed cross-coupling and annulation process might involve the following key steps:

Oxidative Addition: The active metal catalyst (e.g., a Palladium(0) complex) reacts with a substrate, such as an aryl halide, increasing its oxidation state (e.g., to Pd(II)).

Coordination/Insertion: The second reactant, such as an alkyne or nitrile, coordinates to the metal center. This can be followed by an insertion reaction into a metal-carbon or metal-hydride bond.

Transmetalation/Ligand Exchange: A third component, like an amidine, can be introduced to the metal center, often displacing another ligand.

Reductive Elimination/Cyclization: The final C-N or C-C bond is formed, leading to the cyclization of the pyrimidine ring and regeneration of the active catalyst. This step is often the turnover-limiting step of the cycle.

For example, in the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols, a sequence of condensation and dehydrogenation steps occurs. organic-chemistry.org The iridium-pincer complex facilitates these transformations, leading to selective C-C and C-N bond formations and subsequent aromatization. organic-chemistry.org Similarly, copper- and nickel-catalyzed syntheses of pyrimidines from β-dicarbonyl compounds and cyanogen (B1215507) have been studied, where a crucial step is the insertion of cyanogen into a C-H bond of a metal-coordinated ligand. rsc.org

| Metal Catalyst | Reaction Type | Proposed Key Intermediate/Step |

|---|---|---|

| Zirconium | [2+2+1+1] Cycloaddition of alkynes and nitriles | Formation of an azazirconacyclopentadiene intermediate mdpi.com |

| Iridium | Multi-component synthesis from amidines and alcohols | Catalyzes a sequence of condensation and dehydrogenation steps organic-chemistry.org |

| Copper/Nickel | Reaction of β-dicarbonyls and cyanogen | Insertion of cyanogen into a C-H bond of a coordinated ligand rsc.org |

| Ruthenium | [3+2+1] Annulation | Facilitates coupling of amidines, ketones, and a C1 source mdpi.com |

| Palladium | Cascade Imination/Cross-Coupling/Cycloaddition | Catalyzes Buchwald-Hartwig cross-coupling as a key step rsc.org |

Advanced Techniques for Mechanistic Studies

To probe the intricate details of reaction mechanisms, including the identification of short-lived intermediates and the determination of rate-limiting steps, chemists employ a range of advanced analytical techniques.

Modern spectroscopic techniques allow for the direct observation of a reaction as it proceeds, providing invaluable data on the concentrations of reactants, intermediates, and products over time.

Real-Time NMR Spectroscopy: Recent advances in fast multidimensional NMR acquisition techniques have enabled the real-time dynamic analysis of complex organic reactions. nih.govnih.gov For example, the synthesis of alkylpyrimidines from aliphatic ketones and triflic anhydride (B1165640) in the presence of nitriles has been monitored using ultrafast 2D NMR methods. nih.gov In one study, up to 2,500 2D NMR datasets were collected over a nearly 100-minute reaction. nih.govnih.gov This high-resolution temporal data allowed for the confirmation of previously postulated intermediates and the discovery of new ones, providing unprecedented structural and dynamic insight into the pyrimidine formation process. nih.govnih.gov

Transient Absorption (TA) Spectroscopy: With temporal resolutions in the femtosecond range, TA spectroscopy is a powerful tool for tracking the earliest events in a chemical reaction, particularly photochemical processes. polimi.itresearchgate.net While often applied to study excited-state dynamics, its principles are applicable to monitoring fast ground-state reactions, allowing researchers to observe the formation and decay of transient species on ultrafast timescales. polimi.itresearchgate.net

The use of isotopic labeling, particularly with deuterium (B1214612) (D), is a cornerstone of mechanistic chemistry. By replacing a hydrogen atom with a deuterium atom at a specific position in a reactant, one can probe whether the C-H bond is broken in the rate-determining step of the reaction.

Kinetic Isotope Effect (KIE): The KIE is the ratio of the reaction rate of a compound with the lighter isotope (kH) to the rate of the same compound with the heavier isotope (kD). Since the C-D bond has a lower zero-point vibrational energy and is stronger than the C-H bond, a higher activation energy is required for its cleavage. acs.org

A primary KIE (typically kH/kD > 2) is observed when the isotopically labeled bond is broken or formed in the rate-determining step. acs.org

A secondary KIE (kH/kD is close to 1, e.g., 0.7-1.4) occurs when the labeled position is not directly involved in bond breaking but experiences a change in hybridization or steric environment during the rate-determining step. acs.org

By strategically placing deuterium labels on different positions of the starting materials for pyrimidine synthesis, researchers can pinpoint which specific C-H bonds are cleaved during the crucial, rate-limiting steps of annulation, cyclization, or aromatization. This information is vital for validating or refuting proposed mechanistic pathways. acs.orgresearchgate.net

| KIE Type | Typical kH/kD Value | Interpretation |

|---|---|---|

| Primary KIE | > 2 | C-H bond is broken/formed in the rate-determining step. acs.org |

| Secondary KIE | 0.7 - 1.4 | Change in hybridization or steric environment at the labeled position during the rate-determining step. acs.org |

| No KIE | ~ 1 | C-H bond is not involved in the rate-determining step. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework, including connectivity and the chemical environment of each atom, can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2-(3-Bromophenyl)pyrimidine-5-carbonitrile provides specific information about the number, environment, and connectivity of protons. The spectrum is expected to show distinct signals for the protons on the pyrimidine ring and the 3-bromophenyl substituent.

The pyrimidine ring features two protons at the C4 and C6 positions, which are expected to appear as sharp singlets in the downfield region (typically δ 8.5-9.5 ppm) due to the electron-withdrawing effect of the nitrogen atoms and the nitrile group. The 3-bromophenyl ring contains four aromatic protons. Their chemical shifts and splitting patterns are influenced by the bromine atom and their relative positions. These protons typically resonate in the δ 7.5-8.5 ppm range. The proton ortho to the bromine atom may appear as a triplet, the protons meta to the bromine as multiplets or doublets of doublets, and the proton para as a triplet. The precise splitting patterns arise from proton-proton (spin-spin) coupling.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Pyrimidine H4/H6 | ~9.0 - 9.4 | Singlet (s) | Highly deshielded due to adjacent nitrogen atoms and cyano group. |

| Bromophenyl H2' | ~8.5 - 8.7 | Triplet (t) or Singlet (s) | Ortho to the pyrimidine ring and meta to the bromine atom. |

| Bromophenyl H4' | ~7.7 - 7.9 | Multiplet (m) or Doublet of Doublets (dd) | Para to the pyrimidine ring and ortho to the bromine atom. |

| Bromophenyl H5' | ~7.4 - 7.6 | Triplet (t) | Meta to both the pyrimidine ring and the bromine atom. |

| Bromophenyl H6' | ~8.3 - 8.5 | Multiplet (m) or Doublet of Doublets (dd) | Ortho to the pyrimidine ring and meta to the bromine atom. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, eleven distinct signals are expected, corresponding to the eleven unique carbon atoms in its structure.

The carbon atoms of the pyrimidine ring will appear at characteristic chemical shifts, with C2, C4, and C6 being significantly deshielded due to their proximity to nitrogen atoms. The nitrile carbon (C≡N) typically resonates in the range of δ 115-120 ppm. The six carbons of the 3-bromophenyl ring will have distinct chemical shifts, with the carbon atom directly bonded to the bromine (C3') showing a characteristic shift around δ 120-125 ppm. The other aromatic carbons appear in the δ 125-140 ppm region. The carbon attached to the pyrimidine ring (C1') is also found in this region.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Pyrimidine C2 | ~158 - 162 | Attached to two nitrogen atoms and the bromophenyl group. |

| Pyrimidine C4/C6 | ~155 - 159 | Deshielded by adjacent nitrogen atoms. |

| Pyrimidine C5 | ~110 - 115 | Attached to the nitrile group. |

| Nitrile (C≡N) | ~116 - 118 | Characteristic shift for a nitrile carbon. |

| Bromophenyl C1' | ~135 - 138 | Quaternary carbon attached to the pyrimidine ring. |

| Bromophenyl C2' | ~128 - 131 | Aromatic CH. |

| Bromophenyl C3' | ~122 - 124 | Carbon bearing the bromine atom. |

| Bromophenyl C4' | ~133 - 136 | Aromatic CH. |

| Bromophenyl C5' | ~130 - 132 | Aromatic CH. |

| Bromophenyl C6' | ~125 - 128 | Aromatic CH. |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. researchgate.net The most prominent and diagnostic peak is the sharp, strong absorption corresponding to the C≡N (nitrile) stretching vibration, which typically appears around 2210-2230 cm⁻¹. nih.gov

Other significant absorptions include those for the aromatic C-H stretching vibrations (above 3000 cm⁻¹), C=C and C=N stretching vibrations of the aromatic and pyrimidine rings (in the 1400-1600 cm⁻¹ region), and the C-Br stretching vibration, which is expected to appear in the fingerprint region at a lower frequency, typically around 600-700 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Nitrile (C≡N) Stretch | 2210 - 2230 | Strong, Sharp |

| Aromatic C=C and Pyrimidine C=N/C=C Ring Stretches | 1400 - 1600 | Medium to Strong (multiple bands) |

| C-Br Stretch | 600 - 700 | Medium to Strong |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₁H₆BrN₃), the calculated molecular weight is approximately 260.09 g/mol . bldpharm.com

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of a bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively), the spectrum will exhibit two peaks of almost equal intensity for the molecular ion: one for [C₁₁H₆⁷⁹BrN₃]⁺ and another at two mass units higher for [C₁₁H₆⁸¹BrN₃]⁺. mdpi.com This characteristic M⁺/(M+2) isotopic signature is definitive proof of the presence of one bromine atom. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula by providing a highly accurate mass measurement. sapub.org Fragmentation analysis can reveal structural information through the characteristic loss of fragments such as the bromine atom (Br•), hydrocyanic acid (HCN), or cleavage of the pyrimidine ring.

| Ion | Expected m/z | Notes |

|---|---|---|

| [M]⁺ (with ⁷⁹Br) | ~259 | Molecular ion peak. |

| [M+2]⁺ (with ⁸¹Br) | ~261 | Isotopic peak, approximately equal in intensity to the [M]⁺ peak. |

| [M-Br]⁺ | ~180 | Fragment resulting from the loss of a bromine radical. |

| [M-HCN]⁺ | ~232/234 | Fragment from the loss of hydrocyanic acid, showing Br isotopic pattern. |

X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination and Intermolecular Interactions

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. nih.gov While specific crystallographic data for this compound is not available in the reviewed literature, the technique would provide unambiguous confirmation of its molecular structure.

A crystallographic study would determine key structural parameters, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the geometry of the pyrimidine and phenyl rings.

Molecular Conformation: The dihedral angle between the planes of the pyrimidine and 3-bromophenyl rings, which is a critical conformational parameter.

Planarity: Confirmation of the planarity of the aromatic pyrimidine and phenyl ring systems.

Intermolecular Interactions: Identification of non-covalent interactions that dictate the crystal packing. For this molecule, potential interactions could include π-π stacking between the aromatic rings, C-H···N hydrogen bonds, and, notably, halogen bonding where the bromine atom acts as an electrophilic region interacting with a nucleophilic atom on a neighboring molecule. researchgate.net

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Techniques

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine-5-carbonitrile derivatives are known to possess interesting photophysical properties, often exhibiting both UV absorption and fluorescence. nih.govmdpi.comrsc.org

The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the UV region, arising from π → π* and n → π* electronic transitions within the conjugated π-system of the pyrimidine and phenyl rings. researchgate.net For analogous brominated pyrimidine structures, absorption maxima (λmax) have been observed around 275 nm. nih.govnih.gov The exact position and intensity of these bands can be influenced by the solvent polarity.

Many pyrimidine-5-carbonitrile analogs are fluorescent, emitting light upon excitation at their absorption wavelength. researchgate.netbohrium.commdpi.com The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment. The presence of the heavy bromine atom could potentially influence the fluorescence properties through the heavy-atom effect, which may enhance intersystem crossing and potentially lead to phosphorescence or a reduction in fluorescence quantum yield.

Analysis of Electronic Transitions and Absorption Band Assignment

The electronic absorption spectra of pyrimidine and its derivatives are characterized by electronic transitions originating from π and non-bonding (n) orbitals. ijcrt.org The absorption bands observed in the ultraviolet-visible (UV-Vis) region are primarily attributed to n→π* and π→π* transitions. The positions and intensities of these bands are highly sensitive to the nature and position of substituents on the pyrimidine ring, as well as the solvent environment. ijcrt.orgias.ac.in

In pyrimidine-based compounds, the presence of substituents significantly influences the redistribution of electron density and the energy gap between electronic states, thereby altering the spectral behavior. ijcrt.org Substituents like halogens (e.g., chloro) or methoxy (B1213986) groups (OCH₃) generally induce a hypsochromic (blue) shift for n→π* transitions and a bathochromic (red) shift for π→π* transitions. ias.ac.in Conversely, electron-withdrawing groups typically cause hypsochromic shifts. ijcrt.org

For this compound, the electronic spectrum is influenced by the cumulative effects of the 3-bromophenyl group and the 5-carbonitrile group attached to the pyrimidine core. The bromophenyl moiety and the electron-withdrawing nitrile group are expected to modulate the energy of the molecular orbitals involved in the electronic transitions.

Detailed spectroscopic data for various analogous pyrimidine derivatives provide insight into the likely absorption characteristics of this compound. The electronic spectra of substituted pyrimidines typically exhibit multiple absorption bands. For instance, studies on 2-chloropyrimidine (B141910) have identified distinct absorption bands corresponding to different electronic transitions. rsc.org A comparative analysis of related structures helps in the assignment of these absorption bands.

The table below summarizes the observed absorption maxima (λmax) for several pyrimidine derivatives analogous to the target compound.

| Compound | λmax (nm) | Assigned Transition(s) | Solvent/Conditions | Reference |

|---|---|---|---|---|

| Substituted Pyridines/Pyrimidines | 480-380 | n → π* | Various solvents | researchgate.net |

| Substituted Pyridines/Pyrimidines | ~250 | Not specified | Various solvents | researchgate.net |

| Substituted Pyridines/Pyrimidines | ~210 | Not specified | Various solvents | researchgate.net |

| 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpholinomethylamino) pyrimidin-4-yl)-2H-chromen-2-one (BT10M) | 275 | Primary absorption band | Not specified | nih.govnih.gov |

| 2-Chloropyrimidine | 335-270 (3.7–4.6 eV) | Band I | VUV Spectroscopy | rsc.org |

| 2-Chloropyrimidine | 270-217 (4.6–5.7 eV) | Band II | VUV Spectroscopy | rsc.org |

| 2-Chloropyrimidine | 217-185 (5.7–6.7 eV) | Band III | VUV Spectroscopy | rsc.org |

| 4-(Aryl)-Benzo ias.ac.innih.govimidazo[1,2-a]pyrimidine-3-carbonitriles | Not specified | Dominant S0 → S2 transition | Not specified | mdpi.com |

The data from analogous structures indicate that pyrimidine derivatives exhibit complex absorption patterns. The longest wavelength absorption band, often observed in the 380-480 nm range for some derivatives, is typically assigned to an n→π* transition. researchgate.net This transition involves the excitation of a non-bonding electron from one of the nitrogen atoms to an antibonding π* orbital.

A more complex bromo-pyrimidine derivative, BT₁₀M, shows a strong absorption at 275 nm, which is characteristic of the extensive conjugated system present in the molecule. nih.govnih.gov High-resolution vacuum ultraviolet (VUV) spectroscopy of 2-chloropyrimidine, a halogenated pyrimidine, reveals multiple absorption bands. rsc.org The lowest energy band (Band I) appears between 3.7–4.6 eV (corresponding to ~270-335 nm), with other significant absorption regions at higher energies. rsc.org The presence of a halogen atom has been shown to cause notable shifts in these absorption bands compared to unsubstituted pyrimidine. rsc.org

For compounds containing the pyrimidine-3-carbonitrile moiety, a dominant absorption band has been attributed to the S₀ → S₂ transition. mdpi.com This suggests that for this compound, a strong absorption band associated with a π→π* transition within the conjugated system formed by the phenyl and pyrimidine rings is expected. The n→π* transitions are also anticipated, likely appearing as lower intensity bands at longer wavelengths. The specific λmax values for this compound would be determined by the interplay between the electron-donating character of the bromine atom via resonance and the electron-withdrawing nature of the nitrile group and the pyrimidine ring nitrogens.

Conclusion

2-(3-Bromophenyl)pyrimidine-5-carbonitrile is a chemical compound of significant interest due to its combination of a biologically active pyrimidine-5-carbonitrile core and a synthetically versatile aryl bromide handle. While not an end product itself, its value lies in its potential as a key intermediate for the synthesis of complex molecules. Its straightforward, predictable synthesis and the capacity for extensive chemical modification make it a valuable tool for researchers in medicinal chemistry and materials science aiming to develop novel compounds with tailored functions.

Computational Chemistry and Theoretical Investigations of Pyrimidine 5 Carbonitrile Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a important tool in quantum chemistry for investigating the electronic structure of many-body systems. samipubco.com Its application to pyrimidine-5-carbonitrile systems allows for a detailed analysis of their fundamental chemical properties.

The foundational step in the computational analysis of 2-(3-Bromophenyl)pyrimidine-5-carbonitrile involves the optimization of its molecular geometry. Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311G(d,p)), the molecule's lowest energy conformation is determined. nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule.

The electronic structure of the optimized geometry is subsequently analyzed. This involves the calculation of various electronic properties that govern the molecule's reactivity and intermolecular interactions. Key parameters include the distribution of electron density, which can be visualized through molecular electrostatic potential maps, and the calculation of atomic charges using methods like Mulliken population analysis. nih.gov For pyrimidine (B1678525) derivatives, these analyses help in identifying the most electron-rich and electron-deficient regions of the molecule, which are critical for understanding its chemical behavior. kthmcollege.ac.in

Table 1: Theoretical Bond Lengths and Angles for a Pyrimidine-5-carbonitrile System

| Parameter | Value |

| C-N (pyrimidine ring) | ~1.34 Å |

| C-C (pyrimidine ring) | ~1.39 Å |

| C-CN (bond to nitrile) | ~1.44 Å |

| C-Br (bond to bromine) | ~1.90 Å |

| N-C-N (angle in ring) | ~126° |

| C-C-CN (angle) | ~121° |

Note: These are representative values for pyrimidine-5-carbonitrile systems and may vary for the specific compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations can predict the energies of these orbitals and the resulting energy gap. This information is invaluable for predicting how the molecule will interact with other chemical species and its potential applications in materials science and medicinal chemistry.

Table 2: Calculated Frontier Orbital Energies and Related Parameters

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (Energy Gap) | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 |

Note: These values are illustrative for pyrimidine-5-carbonitrile derivatives and are subject to the specific computational method and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excited-state properties, making it a powerful tool for predicting spectroscopic characteristics. nih.gov By applying TD-DFT, it is possible to simulate the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. researchgate.net

These calculations provide information on the electronic transitions between molecular orbitals, including the transition energies and oscillator strengths. The predicted absorption maxima (λmax) can then be compared with experimental data to validate the computational model. This predictive capability is crucial for identifying and characterizing new compounds and understanding their photophysical properties.

The molecular electrostatic potential (MEP) is a valuable descriptor for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is typically visualized as a color-coded map superimposed on the molecule's electron density surface, where different colors represent regions of varying electrostatic potential.

Furthermore, the ionization potential, which is the energy required to remove an electron from a molecule, can be approximated from the energy of the HOMO through Koopmans' theorem. researchgate.net These computational analyses provide a deeper understanding of the molecule's reactivity and its potential for engaging in non-covalent interactions, such as hydrogen bonding and halogen bonding.

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling and simulation techniques offer dynamic insights into the behavior of pyrimidine-5-carbonitrile systems.

For molecules with rotatable bonds, such as the bond connecting the phenyl and pyrimidine rings in this compound, conformational analysis is essential to identify the most stable spatial arrangements. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated, revealing the global and local energy minima corresponding to the most stable conformers.

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is also a critical aspect to consider for heterocyclic systems. beilstein-journals.orgnih.gov Computational methods can be employed to calculate the relative energies of different tautomers of this compound, thereby predicting the most stable tautomeric form under different conditions. This is particularly relevant for understanding the molecule's behavior in biological systems and its potential for forming different types of intermolecular interactions.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. For pyrimidine-5-carbonitrile systems, QSRR studies are instrumental in predicting various properties, thereby guiding the synthesis of novel derivatives with desired characteristics. These models are built upon the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

In the study of pyrimidine derivatives, a variety of molecular descriptors are utilized to construct robust QSRR models. These descriptors can be broadly categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. The selection of relevant descriptors is a critical step, often accomplished using techniques like genetic algorithms, to develop predictive models. echemcom.com For instance, nonlinear QSRR models for 1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile derivatives have been successfully constructed using methods such as Kernel Partial Least Squares (KPLS) and Levenberg-Marquardt Artificial Neural Network (L-M ANN). echemcom.com

The primary goal of these models is to correlate the structural features with a specific measure of reactivity or a related property. For example, QSRR studies on pyrimidine derivatives have been used to identify the key physicochemical properties that govern their chromatographic behavior, which is intrinsically linked to their intermolecular interactions and, by extension, their reactivity. researchgate.net By analyzing the contributions of different molecular fields, such as steric, electrostatic, and hydrophobic fields, it is possible to understand how structural modifications influence the compound's properties.

Below is a table illustrating the types of molecular descriptors commonly used in QSRR studies of pyrimidine systems and the properties they help to predict.

| Descriptor Category | Examples of Descriptors | Predicted Property/Reactivity | Modeling Technique |

| Topological | Wiener index, Balaban index | Chromatographic Retention Index | Partial Least Squares (PLS) |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment | Biological Activity | Artificial Neural Network (ANN) |

| Electronic | Partial charges, Polarizability | Receptor Binding Affinity | Multiple Linear Regression (MLR) |

| Steric/Geometrical | Molecular volume, Surface area | Lipophilicity (logP) | Kernel Partial Least Squares (KPLS) |

These predictive models are invaluable in the rational design of new pyrimidine-5-carbonitrile derivatives, allowing for the in silico screening of virtual compounds and prioritizing synthetic efforts on candidates with the highest potential.

Theoretical Studies on Intermolecular Interactions (e.g., Hydrogen Bonding, Chalcogen Bonds)

Detailed investigations on pyrimidine-5-carbonitrile derivatives have revealed the prevalence of specific, recurring hydrogen bonding motifs. rsc.org For instance, molecular chains are often stabilized by intermolecular N–H⋯O and N–H⋯N hydrogen bonds. rsc.org A particularly strong and directional N–H⋯O hydrogen bond frequently leads to the formation of a self-assembled R₂²(8) synthon, a robust structural motif observed across many related structures. rsc.org The nature of these interactions can be characterized using computational tools like the Quantum Theory of Atoms-in-Molecules (QTAIM) approach, which analyzes the electron density topology. rsc.org This analysis indicates that while many of the weaker non-covalent interactions are of a closed-shell nature, strong N–H⋯O hydrogen bonds can exhibit an intermediate character between shared and closed-shell interactions. rsc.org

In addition to conventional hydrogen bonds, other non-covalent interactions such as chalcogen bonds can significantly influence crystal packing, particularly when elements like sulfur or oxygen are present in the structure. rsc.org A chalcogen bond is defined as a non-covalent interaction R–Ch⋯A, where Ch is an electron-poor chalcogen atom (the donor) and A is an electron-rich entity (the acceptor), such as a lone pair or a π-system. rsc.org In studies comparing phenyl- and thiophene-substituted pyrimidine-5-carbonitrile derivatives, it was found that intermolecular S⋯C(π) contacts, described as chalcogen bonds, were a significant feature in the crystal packing of the thiophene (B33073) derivative. rsc.org The presence of different substituents, such as a phenyl versus a thiophene moiety, can have a discernible effect on the preference and geometry of these interactions. rsc.org

The table below summarizes key intermolecular interactions identified in theoretical studies of pyrimidine-5-carbonitrile derivatives.

| Interaction Type | Description | Role in Crystal Structure | Computational Analysis Method |

| Hydrogen Bond | N–H⋯O | Forms a common R₂²(8) synthon; stabilizes molecular chains. rsc.orgrsc.org | QTAIM, Hirshfeld Surface Analysis |

| Hydrogen Bond | N–H⋯N | Contributes to the stabilization of 1D molecular chains. rsc.org | Hirshfeld Surface Analysis |

| Hydrogen Bond | C–H⋯N | Provides additional stability; displays hydrogen bonding character. rsc.org | QTAIM |

| Chalcogen Bond | S⋯C(π) | Preferred in specific derivatives (e.g., thiophene-substituted); influences crystal packing. rsc.orgrsc.org | Hirshfeld Surface Analysis, QTAIM |

| van der Waals | H⋯H contacts | Significant contribution to the overall crystal packing in both phenyl and thiophene derivatives. rsc.org | 2D-Fingerprint Plots |

These theoretical investigations are fundamental to understanding the structure-property relationships in pyrimidine-5-carbonitrile systems, providing a molecular-level basis for their observed solid-state properties and informing the design of new materials in the field of crystal engineering. rsc.org

Structure Reactivity Relationships in 2 3 Bromophenyl Pyrimidine 5 Carbonitrile Chemistry

Influence of Substituents on Pyrimidine (B1678525) Ring Reactivity and Electronic Properties

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the ring susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, while electrophilic substitution is generally disfavored and, when it occurs, it is directed to the 5-position. wikipedia.org The reactivity and electronic characteristics of the pyrimidine core in 2-(3-Bromophenyl)pyrimidine-5-carbonitrile are significantly modulated by the substituents attached to it: the 3-bromophenyl group at the 2-position and the carbonitrile group at the 5-position.

Impact of Halogenated Phenyl Ring Substitution (e.g., Bromine at meta-position) on Reaction Rates and Selectivity

This increased electrophilicity of the pyrimidine ring can affect reaction rates and selectivity. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki–Miyaura coupling, the electronic nature of the substituents on the coupling partners is crucial. mdpi.com While the bromine on the phenyl ring of this compound can itself be a site for cross-coupling, the electronic properties of the entire molecule influence the reactivity of other positions. Studies on related 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have shown that the presence of electron-deficient centers, such as the nitrogen atoms in the pyrimidine ring, can lead to slower reaction rates and lower yields compared to homo-aryl substrates. mdpi.comresearchgate.net Conversely, the use of electron-rich boronic acids in such couplings tends to produce better yields, suggesting that the electronic character of the incoming group can be tailored to overcome the deactivating effects of the substituted pyrimidine. mdpi.comresearchgate.net

The meta-position of the bromine atom is also significant. Unlike ortho- or para-substituents, a meta-substituent's electronic influence on the pyrimidine ring is primarily inductive. This positioning avoids direct resonance effects, leading to a more predictable and moderate deactivation of the pyrimidine ring compared to a para-bromo substituent, which would exert both -I and +M (mesomeric) effects.

Effects of Electron-Withdrawing and Electron-Donating Groups on Pyrimidine Reactivity

The principles governing the reactivity of this compound can be generalized by considering the effects of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs).

Electron-Withdrawing Groups (EWGs):

The Cyano Group (-CN): The pyrimidine-5-carbonitrile moiety features a strong EWG, the cyano group, at the C5 position. This group significantly lowers the electron density of the ring, making it more susceptible to nucleophilic attack.

The 3-Bromophenyl Group: As discussed, this group also functions as an EWG due to the bromine's inductive effect.

Electron-Donating Groups (EDGs):

If an EDG were present on the phenyl ring instead of bromine, it would counteract the electron-deficient nature of the pyrimidine core. This would decrease the ring's reactivity towards nucleophiles but could potentially facilitate electrophilic substitution at the C5 position (though this is generally difficult for pyrimidines). wikipedia.org The electronic properties codified by various molecular descriptors, including those related to substituents, are crucial determinants for biological interactions and reaction mechanisms. mdpi.com

The following table summarizes the expected impact of substituent electronic effects on the reactivity of the pyrimidine ring.

| Substituent Type at C2/C4/C6 | Effect on Pyrimidine Ring | Reactivity towards Nucleophiles | Reactivity towards Electrophiles |

| Strong Electron-Withdrawing (e.g., -NO₂) | Increases electron deficiency | Increases | Decreases |

| Moderate Electron-Withdrawing (e.g., -Br) | Moderately increases electron deficiency | Moderately increases | Moderately decreases |

| Electron-Donating (e.g., -OCH₃, -NH₂) | Decreases electron deficiency | Decreases | Increases |

Role of Substituent Position and Steric Hindrance

The position of substituents on the pyrimidine ring is a critical determinant of reactivity and selectivity.

Positional Electronic Effects: The C2, C4, and C6 positions are the most electron-deficient and thus the primary sites for nucleophilic aromatic substitution (SNAr). wikipedia.org The C5 position is the least electron-deficient and is the target for electrophilic attack. wikipedia.org The presence of the bulky 3-bromophenyl group at C2 in this compound sterically hinders access to the adjacent nitrogen atom and, to some extent, the C6 position.

Steric Hindrance: Steric hindrance can play a significant role in dictating the outcome of reactions. nih.gov For example, a bulky substituent at a position adjacent to a reactive site can impede the approach of a reagent, potentially slowing down the reaction or favoring reaction at a less hindered site. In the case of this compound, while the C4 and C6 positions are electronically activated for nucleophilic attack, the approach of a bulky nucleophile to the C6 position might be slightly impeded by the C2-substituent. This could lead to preferential reaction at the C4 position, assuming it is unsubstituted or has a smaller leaving group.

Regioselectivity and Stereoselectivity in Synthetic Transformations Involving Pyrimidine-5-carbonitriles

Regioselectivity is a key consideration in the synthesis and modification of pyrimidine derivatives. In transformations involving pyrimidine-5-carbonitriles, the inherent electronic properties of the ring and the influence of existing substituents direct the regiochemical outcome.

Studies on di-substituted pyrimidines, such as 2,4-dichloropyrimidines, demonstrate high regioselectivity in nucleophilic substitution reactions. Nucleophilic attack generally favors the C4 position over the C2 position. researchgate.net This preference is attributed to the greater ability of the para-nitrogen atom (N1) to stabilize the Meisenheimer intermediate formed during attack at C4. This principle suggests that if this compound were to have a suitable leaving group at C4, it would be the preferred site for nucleophilic substitution.

Various synthetic methods have been developed to achieve high regioselectivity in the construction of the pyrimidine ring itself. For example, organocatalytic inverse electron-demand Diels–Alder reactions of 1,3,5-triazine (B166579) with ketones can produce pyrimidines with high levels of regioselectivity. mdpi.comnih.gov Similarly, metal-catalyzed multi-component syntheses have been shown to be efficient and regioselective. mdpi.com

Stereoselectivity is less commonly a factor in reactions involving the aromatic pyrimidine ring itself but becomes important when chiral centers are introduced in the substituents or when reactions lead to the formation of non-aromatic, saturated rings. For instance, in the synthesis of fused pyrimidine systems like pyranopyrimidines, diastereoselectivity can be achieved, often resulting in the formation of specific cis-isomers through one-pot multicomponent reactions. nih.gov For this compound, stereoselectivity would primarily be a consideration in reactions involving the addition to the cyano group or in transformations of the phenyl ring that introduce chirality.

Computational Approaches to Understanding Structure-Reactivity Correlations

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the structure-reactivity relationships of molecules like this compound. acs.org These methods allow for the calculation of various electronic and structural properties that correlate with chemical reactivity. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: One of the most common computational approaches is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater reactivity in electrophilic reactions.

LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack.

For this compound, the electron-withdrawing nature of both the pyrimidine ring and its substituents would be expected to result in a relatively low-lying LUMO, consistent with its predicted susceptibility to nucleophilic attack.

Reactivity Descriptors: DFT calculations can also be used to determine various reactivity descriptors that provide quantitative insights into chemical behavior. These descriptors, based on FMO energies, offer a more nuanced understanding of reactivity.

The table below, based on data for structurally related phenyl-substituted pyrimidines, illustrates the type of information derived from DFT studies. mdpi.com

| Compound Descriptor | Definition | Correlation with Reactivity |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | Lower I indicates higher reactivity (better electron donor). |

| Electron Affinity (A) | Energy released upon gaining an electron (≈ -ELUMO) | Higher A indicates higher reactivity (better electron acceptor). |

| Chemical Hardness (η) | Resistance to change in electron distribution (≈ (I-A)/2) | Lower η (softer molecule) indicates higher reactivity. |

| Chemical Potential (µ) | The "escaping tendency" of electrons (≈ -(I+A)/2) | Higher µ indicates greater tendency to donate electrons. |

| Electrophilicity Index (ω) | Measure of electrophilic power (≈ µ²/2η) | Higher ω indicates a stronger electrophile. |

By calculating these parameters for this compound and its potential reaction intermediates, researchers can predict the most likely reaction pathways, understand regioselectivity, and rationalize experimentally observed reactivity trends. mdpi.comresearchgate.net

Advanced Applications of Pyrimidine 5 Carbonitrile Scaffolds in Broader Chemical Sciences

Utilization in Ligand Design for Coordination and Organometallic Chemistry

The pyrimidine-5-carbonitrile scaffold, as exemplified by 2-(3-bromophenyl)pyrimidine-5-carbonitrile, possesses intrinsic features that make it a compelling candidate for ligand design in coordination and organometallic chemistry. The pyrimidine (B1678525) ring contains two nitrogen atoms at the 1 and 3 positions, which can act as potential coordination sites for metal ions. Additionally, the nitrile group at the 5-position offers another site for metal coordination. This multidentate character allows for the formation of diverse coordination complexes with varied geometries and electronic properties.

The versatility of pyrimidine derivatives as precursors in coordination chemistry has been noted. acs.org The nitrogen atoms of the pyrimidine ring can chelate to a metal center, and the electronic properties of the resulting complex can be fine-tuned by the substituents on the pyrimidine ring. In the case of this compound, the presence of the electron-withdrawing bromophenyl group at the 2-position can influence the electron density on the pyrimidine ring, thereby modulating the coordination strength and the properties of the resulting metal complex.

Table 1: Potential Coordination Sites in this compound

| Potential Coordination Site | Description |

| Pyrimidine Nitrogen Atoms | The two nitrogen atoms in the pyrimidine ring can act as Lewis bases, donating electron pairs to a metal center to form coordination bonds. |

| Nitrile Group | The nitrogen atom of the nitrile group possesses a lone pair of electrons and can coordinate to a metal ion. |

The ability to form stable complexes with a range of transition metals makes these pyrimidine-based ligands suitable for applications in catalysis, materials science, and bioinorganic chemistry. The specific stereoelectronic effects of the 3-bromophenyl substituent could lead to the development of catalysts with unique selectivity or materials with tailored photophysical properties.

Building Blocks for the Synthesis of Complex Fused Heterocyclic Systems (e.g., Pyrazolopyrimidines)

Pyrimidine-5-carbonitrile derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. One of the most prominent examples is the synthesis of pyrazolo[1,5-a]pyrimidines. These bicyclic systems are often constructed through the condensation of a 5-aminopyrazole derivative with a suitable pyrimidine precursor. nih.govresearchgate.netekb.eg

A common synthetic strategy involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.gov In this context, a suitably functionalized pyrimidine-5-carbonitrile could serve as the pyrimidine component. For instance, a derivative of this compound with a leaving group at the 4- or 6-position could react with a 5-aminopyrazole to yield a pyrazolo[1,5-a]pyrimidine. The reaction proceeds through a nucleophilic attack of the amino group of the pyrazole onto the pyrimidine ring, followed by cyclization to form the fused ring system. nih.gov

Microwave-assisted synthesis has also been employed to facilitate the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines. nih.gov The versatility of these cyclization strategies allows for the creation of a diverse library of pyrazolo[1,5-a]pyrimidine derivatives with various substituents, enabling the exploration of their structure-activity relationships for different applications. nih.govnih.govacs.org

Contribution to Dye Chemistry and Functional Materials Science

The pyrimidine-5-carbonitrile core is a key component in the design of functional organic materials, including dyes and materials for optoelectronic applications. The electron-deficient nature of the pyrimidine ring, enhanced by the electron-withdrawing nitrile group, makes this scaffold an excellent acceptor unit in donor-π-acceptor (D-π-A) architectures. researchgate.net

In the field of dye-sensitized solar cells (DSSCs), organic dyes play a crucial role in light harvesting and electron injection. The performance of these dyes is highly dependent on their electronic structure and absorption properties. Quantum chemistry calculations have been performed on 2-aminopyrimidine-5-carbonitrile to evaluate its potential as a dye sensitizer. journalofchemistry.orgmahendrapublications.com These studies have shown that the electronic absorption bands in the visible and near-UV regions are due to π→π* transitions. journalofchemistry.orgmahendrapublications.com

The presence of an amine group as a donor and the pyrimidine-5-carbonitrile as an acceptor facilitates an intramolecular charge transfer upon photoexcitation, which is a desirable characteristic for efficient electron injection into the semiconductor's conduction band (e.g., TiO2). journalofchemistry.orgmahendrapublications.com The 3-bromophenyl group in this compound could further modulate the electronic properties and absorption spectrum of the dye, potentially leading to improved performance in DSSCs. The pyrimidine ring itself can also act as an anchoring group to the semiconductor surface. researchgate.net

The pyrimidine-5-carbonitrile scaffold has been successfully incorporated into thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). rsc.org In these materials, the pyrimidine-5-carbonitrile unit acts as a strong electron acceptor. When combined with a suitable donor moiety, the resulting molecule can exhibit a small singlet-triplet energy splitting, which facilitates reverse intersystem crossing and enhances the efficiency of the OLED. rsc.org

A molecular design combining a 4,6-diphenylpyrimidine-5-carbonitrile acceptor with an ortho-linked bicarbazole donor has been shown to result in a short delayed fluorescence lifetime and a high reverse intersystem crossing rate constant. rsc.org This design strategy effectively suppresses efficiency roll-off and extends the device lifetime. rsc.org The substitution pattern on the pyrimidine ring, such as the presence of a 3-bromophenyl group, can be used to fine-tune the electronic and photophysical properties of the TADF emitter. Pyrimidine derivatives are also being explored for their applications in various organic electronic devices due to their strong electron-accepting nature. nih.gov

Table 2: Research Findings on Pyrimidine-5-carbonitrile in Functional Materials

| Application Area | Key Findings |

| Dye-Sensitized Solar Cells | Quantum chemistry calculations on 2-aminopyrimidine-5-carbonitrile suggest its potential as a dye sensitizer due to favorable electronic transitions and electron injection properties. journalofchemistry.orgmahendrapublications.com |

| Organic Light-Emitting Diodes | Pyrimidine-5-carbonitrile acceptors combined with ortho-linked donors in TADF emitters lead to reduced singlet-triplet energy splitting and improved device lifetime. rsc.org |

Role as Key Intermediates in Multistep Organic Syntheses

The this compound molecule is a versatile intermediate in multistep organic syntheses due to the presence of multiple reactive sites. The bromine atom on the phenyl ring is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. This functionalization is crucial for the synthesis of complex target molecules with desired biological or material properties.

The nitrile group can be hydrolyzed to a carboxylic acid or a carboxamide, or it can be reduced to an amine. These transformations provide access to a variety of other functional groups, further expanding the synthetic utility of this scaffold. The pyrimidine ring itself can undergo various transformations, including nucleophilic aromatic substitution at positions activated by the electron-withdrawing groups.

The strategic combination of these reactive sites makes this compound a valuable building block for the construction of diverse molecular architectures. Its use as a key intermediate can streamline the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. The broader class of pyrimidine-5-carbonitriles has been extensively used in the synthesis of biologically active compounds, highlighting the importance of this scaffold in synthetic organic chemistry. ekb.eg

Q & A

Basic: What are the common synthetic routes for 2-(3-Bromophenyl)pyrimidine-5-carbonitrile, and how are reaction conditions optimized?

Methodological Answer:

The compound is typically synthesized via multi-step routes involving halogenation and cyclization. For example, trifluoromethylpyridine derivatives can be prepared using a three-step approach: (i) halogenation of precursor pyridines, (ii) substitution with nitrile groups, and (iii) cyclization under controlled conditions. Reaction optimization includes adjusting solvent polarity (e.g., sulfolane for enhanced fluoride reactivity), temperature (room temperature to 100°C), and stoichiometry of reagents (e.g., anhydrous KF for nucleophilic substitution) . Claisen–Schmidt condensation and Michael addition have also been employed for analogous pyrimidine-carbonitrile structures, requiring precise pH control and catalytic agents to improve yields .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight with precision (e.g., observed m/z 369.9788 vs. calculated 369.9790 for similar compounds) .

- NMR Spectroscopy: Assigns proton environments (e.g., aromatic protons in pyrimidine rings and bromophenyl groups) and confirms substitution patterns .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state reactivity .

- FT-IR: Identifies nitrile (C≡N) stretches near 2200 cm⁻¹ and bromine-related vibrations .

Basic: How does the bromophenyl substituent influence the reactivity of this compound in nucleophilic/electrophilic reactions?

Methodological Answer:

The 3-bromophenyl group acts as an electron-withdrawing moiety, directing electrophilic attacks to the pyrimidine ring’s meta positions. Controlled experiments with substituted aryl groups (e.g., fluorophenyl or methoxyphenyl analogs) reveal reduced reactivity in Suzuki couplings compared to bromine due to weaker leaving-group ability. Nucleophilic substitution at the bromine site can be monitored via kinetic studies using excess KF in polar aprotic solvents .

Advanced: How can mechanistic pathways for cyclization reactions involving this compound be elucidated?

Methodological Answer:

Mechanistic studies employ isotopic labeling (e.g., ¹⁵N or deuterated precursors) to track bond formation during cyclization. For example, in pyrimidine synthesis, intermediates are trapped using quenching agents (e.g., acetic acid), followed by LC-MS analysis to identify transient species. Computational tools like density functional theory (DFT) predict transition-state energies, though experimental validation via kinetic isotope effects (KIEs) is critical .

Advanced: How can researchers resolve contradictions in reaction yields or spectral data during synthesis?

Methodological Answer:

Discrepancies often arise from:

- Impurity Interference: Use preparative HPLC or recrystallization to isolate pure fractions before spectral analysis .

- Solvent Effects: Re-run reactions in alternative solvents (e.g., DMF vs. THF) to assess polarity impacts on yields .

- Isomeric Byproducts: Employ 2D-NMR (e.g., NOESY) to distinguish regioisomers or use X-ray crystallography for unambiguous structural confirmation .

Advanced: What strategies are effective for designing derivatives of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation: Introduce electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups at the phenyl or pyrimidine positions to modulate electronic effects .

- Bioisosteric Replacement: Replace the bromine atom with bioisosteres like chlorine or CF₃ to assess toxicity and binding affinity changes .

- Hybridization: Combine with pharmacophores (e.g., thiophene or benzofuran) via cross-coupling reactions to enhance biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.